![molecular formula C11H16BClFNO3 B1446523 5-Fluoro-2-(morpholinomethyl)phenylboronic acid hydrochloride CAS No. 1451391-80-2](/img/structure/B1446523.png)
5-Fluoro-2-(morpholinomethyl)phenylboronic acid hydrochloride
Overview
Description
5-Fluoro-2-(morpholinomethyl)phenylboronic acid hydrochloride (FMMPB) is a boronic acid derivative with the molecular formula C11H16BClFNO3 and a molecular weight of 275.51 g/mol . It has been extensively studied in various scientific fields due to its unique chemical structure and properties.
Molecular Structure Analysis
The molecular structure of FMMPB includes a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a morpholinomethyl group . The canonical SMILES string representation of the molecule is B(C1=C(C=CC(=C1)F)CN2CCOCC2)(O)O.Cl .Chemical Reactions Analysis
Boronic acids and their derivatives, including FMMPB, are highly valuable building blocks in organic synthesis . They can undergo various transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Scientific Research Applications
Organic Synthesis
This compound is a valuable building block in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal for creating carbon-carbon bonds, which are fundamental in constructing complex organic molecules. The boronic acid moiety of the compound reacts with various halides or triflates in the presence of a palladium catalyst, leading to the formation of biaryl structures that are prevalent in many pharmaceuticals and organic materials.
Medicinal Chemistry
In medicinal chemistry, 5-Fluoro-2-(morpholinomethyl)phenylboronic acid hydrochloride can be used as a precursor for the synthesis of radiopharmaceuticals . These are radioactive compounds that are designed to target specific biological pathways for diagnostic imaging or therapeutic purposes. The boronic acid group allows for the attachment of radioactive isotopes, which can then be directed towards cancerous tissues or other areas of interest in the body.
Analytical Chemistry
In analytical chemistry, boronic acids, including 5-Fluoro-2-(morpholinomethyl)phenylboronic acid hydrochloride , are used as chemical sensors . They can form reversible covalent bonds with diols and other polyols, which is a property exploited in the detection of sugars and other biological molecules. This makes them useful in the development of biosensors for medical diagnostics.
Pharmacology
Pharmacologically, the compound can be involved in the preparation of inhibitors of proteins such as kinesin spindle protein (KSP), which are potential targets for antitumor agents . By inhibiting KSP, the compound could contribute to the development of new cancer therapies that prevent the proliferation of cancer cells.
Biochemistry
In biochemistry, 5-Fluoro-2-(morpholinomethyl)phenylboronic acid hydrochloride can be utilized in the study of protein-protein interactions (PPIs) . PPIs are crucial for numerous biological processes, and molecules that can modulate these interactions are valuable tools for probing biological pathways and can lead to the discovery of new drugs.
properties
IUPAC Name |
[5-fluoro-2-(morpholin-4-ylmethyl)phenyl]boronic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3.ClH/c13-10-2-1-9(11(7-10)12(15)16)8-14-3-5-17-6-4-14;/h1-2,7,15-16H,3-6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNHTRQBVOIROF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)CN2CCOCC2)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(morpholinomethyl)phenylboronic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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